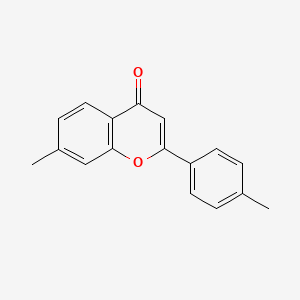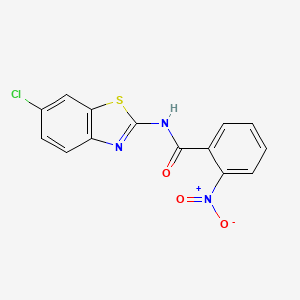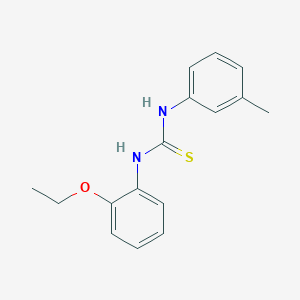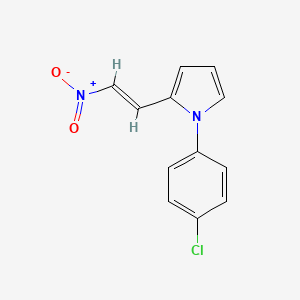
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one
Overview
Description
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. It is a synthetic compound that is widely used in scientific research due to its unique properties.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, such as 4-Methyl-7-(10-phenyl-anthracen-9-yl)-chromen-2-one, have been utilized in OLEDs. These compounds serve as emitting layers in non-doped OLEDs, demonstrating their potential in light-emitting technologies (Jung et al., 2017).
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
Atropisomeric chromenone derivatives, which are structurally related to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, have shown marked enantioselective inhibition of DNA-PK. This indicates their potential use in studies related to DNA repair and cancer research (Clapham et al., 2012).
Inhibitors of Human Carbonic Anhydrase
Certain derivatives of 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one have been investigated as inhibitors of human carbonic anhydrase I and II. These studies contribute to the understanding of enzyme inhibition and potential therapeutic applications (Basaran et al., 2008).
Photovoltaic Properties in Solar Cells
Chromen-2-one-based organic dyes, closely related to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, have been studied for their electronic and photovoltaic properties. These compounds are promising in the development of efficient solar cells (Gad et al., 2020).
Apoptosis Induction in Cancer Research
4H-Chromenes, like 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, have been identified as potent apoptosis inducers, playing a significant role in the development of novel anticancer agents (Kemnitzer et al., 2008).
Synthesis and Biological Activities
Various chromen-4-one derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities, highlighting their potential in pharmaceutical research (Hatzade et al., 2008).
properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)16-10-15(18)14-8-5-12(2)9-17(14)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNDOUAGHEDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)




![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)



![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)